4-Chloro-8-fluoroquinazolin-2-amine
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Overview
Description
4-Chloro-8-fluoroquinazolin-2-amine is a heterocyclic compound with the molecular formula C8H5ClFN3. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of both chlorine and fluorine atoms on the quinazoline ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-fluoroquinazolin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-8-fluoroquinazoline.
Amination Reaction: The key step involves the introduction of an amine group at the 2-position of the quinazoline ring. This can be achieved through nucleophilic substitution reactions using appropriate amine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Bulk Manufacturing: Utilizing large reactors and continuous flow systems to maintain consistent reaction conditions.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-fluoroquinazolin-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
4-Chloro-8-fluoroquinazolin-2-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer, antibacterial, and antiviral agents.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential as a drug candidate.
Chemical Research: It serves as a precursor for the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research applications.
Mechanism of Action
The mechanism of action of 4-Chloro-8-fluoroquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
4-Chloro-8-fluoroquinazolin-2-amine can be compared with other similar compounds, such as:
4-Chloroquinazolin-2-amine: Lacks the fluorine atom, which may result in different chemical and biological properties.
8-Fluoroquinazolin-2-amine: Lacks the chlorine atom, which can also influence its reactivity and biological activity.
4-Chloro-8-methylquinazolin-2-amine: The presence of a methyl group instead of a fluorine atom can significantly alter its properties.
The uniqueness of this compound lies in the combined presence of both chlorine and fluorine atoms, which can enhance its reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
4-chloro-8-fluoroquinazolin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN3/c9-7-4-2-1-3-5(10)6(4)12-8(11)13-7/h1-3H,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AELDLAOUZMMVDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(N=C2Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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